
2,3-Difluorophenyl Efinaconazole Diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluorophenyl Efinaconazole Diol: is a chemical compound with the molecular formula C12H13F2N3O2 and a molecular weight of 269.25 g/mol . It is a derivative of Efinaconazole, an antifungal agent used primarily in the treatment of onychomycosis, a fungal infection of the nails . The compound is characterized by the presence of two fluorine atoms on the phenyl ring and a diol group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorophenyl Efinaconazole Diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated phenyl compound.
Fluorination: The phenyl ring is fluorinated at the 2 and 3 positions using a fluorinating agent like .
Formation of Diol: .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluorophenyl Efinaconazole Diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol to other alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Difluorophenyl Efinaconazole Diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating fungal infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3-Difluorophenyl Efinaconazole Diol is similar to that of Efinaconazole. It functions as an azole antifungal by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol , a crucial component of fungal cell membranes, leading to cell membrane dysfunction and ultimately fungal cell death . The molecular targets include the cytochrome P450 51 enzyme, which is essential for ergosterol synthesis .
Vergleich Mit ähnlichen Verbindungen
Efinaconazole: The parent compound, used as an antifungal agent.
Fluconazole: Another azole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal used to treat various fungal infections.
Uniqueness: 2,3-Difluorophenyl Efinaconazole Diol is unique due to the presence of the diol group and the specific fluorination pattern on the phenyl ring. These structural features contribute to its distinct chemical properties and potential biological activities .
Eigenschaften
Molekularformel |
C12H13F2N3O2 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(2R,3R)-2-(2,3-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)9-3-2-4-10(13)11(9)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
InChI-Schlüssel |
DKUKDROAKHWVTM-PRHODGIISA-N |
Isomerische SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C(=CC=C2)F)F)O)O |
Kanonische SMILES |
CC(C(CN1C=NC=N1)(C2=C(C(=CC=C2)F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)

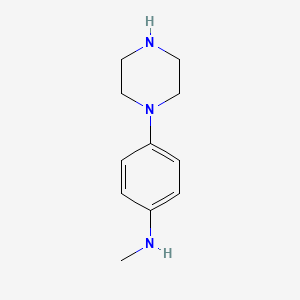
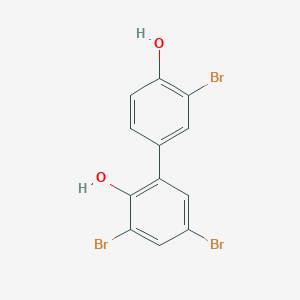
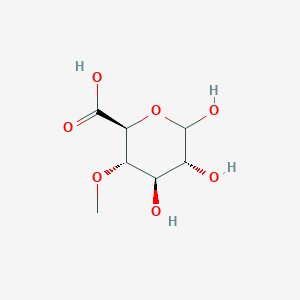
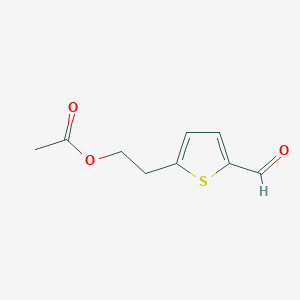
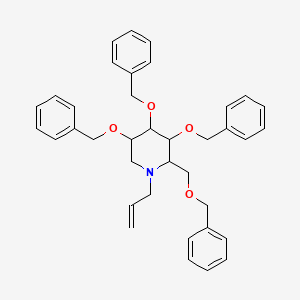
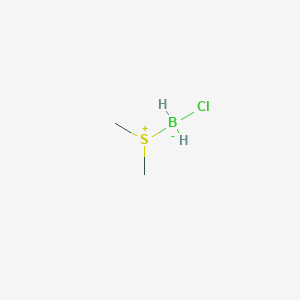

![{4-[(Phenylsulfonyl)amino]phenoxy}acetic acid](/img/structure/B13859981.png)
